molecular formula C7H4ClFO B118832 2-Fluorobenzoyl chloride CAS No. 393-52-2

2-Fluorobenzoyl chloride

Cat. No.: B118832
CAS No.: 393-52-2
M. Wt: 158.56 g/mol
InChI Key: RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl chloride is an organic compound with the chemical formula C7H4ClFO. It is a colorless to faintly colored liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl chloride is typically synthesized through the reaction of 2-fluorobenzoic acid with thionyl chloride. The reaction proceeds as follows:

C6H4FO2OH+SOCl2C6H4FOCl+SO2+HCl\text{C6H4FO2OH} + \text{SOCl2} \rightarrow \text{C6H4FOCl} + \text{SO2} + \text{HCl} C6H4FO2OH+SOCl2→C6H4FOCl+SO2+HCl

This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    2-Fluorobenzoic Acid: Formed from hydrolysis.

    2-Fluorobenzyl Alcohol: Formed from reduction

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Fluorobenzoyl chloride is widely used as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester, which has potential therapeutic applications . This compound acts as a building block for more complex molecules, enhancing the development of new drugs.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the utility of this compound in synthesizing antiviral agents. The compound was employed to create derivatives that exhibited significant activity against viral infections, showcasing its importance in drug discovery and development .

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized in innovative methods for detecting and quantifying various substances. For instance, it has been incorporated into a hollow-fiber liquid phase microextraction method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids . This technique enhances sensitivity and selectivity in analytical measurements.

Table: Applications in Analytical Chemistry

ApplicationMethodologyTarget Compound
MicroextractionHollow-fiber liquid phase microextractionMetformin hydrochloride

Genetic Toxicology Studies

Research has also focused on evaluating the genetic toxicity of this compound. Studies conducted on Drosophila and Salmonella have assessed its mutagenic potential, providing critical insights into its safety profile for use in chemical synthesis . These findings are essential for regulatory compliance and risk assessment in industrial applications.

Summary Data from Genetic Toxicology Studies

Study TypeOrganismFindings
SLRL TestDrosophilaIndicated mutagenicity
Ames TestSalmonellaPositive results for mutagenicity

Environmental Impact and Safety Considerations

While this compound is valuable for industrial applications, it also poses environmental and safety risks due to its lachrymatory nature and reactivity with moisture . Proper handling protocols must be established to mitigate these risks, especially when used at scale in laboratories and manufacturing settings.

Mechanism of Action

The mechanism of action of 2-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of amides, it reacts with amines to form a carbon-nitrogen bond, releasing hydrochloric acid as a byproduct .

Comparison with Similar Compounds

2-Fluorobenzoyl chloride can be compared with other acyl chlorides such as:

Uniqueness: The presence of the fluorine atom at the ortho position in this compound imparts unique reactivity and properties compared to its analogs. This positional isomerism can influence the compound’s reactivity and the types of products formed in chemical reactions .

Biological Activity

2-Fluorobenzoyl chloride, a fluorinated aromatic compound with the chemical formula C7_7H4_4ClFO, has garnered attention in medicinal chemistry and organic synthesis due to its unique biological properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized as a colorless to faintly colored liquid with a boiling point of approximately 203.7°C and a melting point of 4°C. It is known to be sensitive to moisture and can decompose in water, releasing hydrochloric acid and generating heat . The presence of the fluorine atom significantly alters the compound's properties, enhancing its stability and lipophilicity, which are critical factors in drug design .

Biological Activity Overview

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of various bioactive compounds. Notably, it has been utilized in the development of thiourea derivatives, which exhibit a broad spectrum of biological activities:

  • Antimicrobial : Studies have shown that thiourea derivatives synthesized from this compound possess significant antimicrobial properties .
  • Anticancer : Some derivatives have demonstrated anticancer activity, highlighting their potential in cancer therapeutics .
  • Enzyme Inhibition : Compounds derived from this compound have been evaluated for their ability to inhibit enzymes such as monoamine oxidase and cholinesterase .

Case Studies

  • Synthesis of Benzoyl Thiourea Derivatives :
    • Researchers synthesized several benzoyl thioureas from this compound and evaluated their biological activities. The resulting compounds were tested for antimicrobial and anticancer effects, showing promising results against various pathogens and cancer cell lines .
  • Genotoxicity Assessment :
    • A study assessed the genotoxic potential of drug metabolites including those derived from this compound. The Ames test indicated that some derivatives could exhibit mutagenic properties, necessitating further investigation into their safety profiles .

Research Findings

Recent studies have focused on the pharmacological implications of this compound derivatives:

  • Inhibition Studies : Certain derivatives have been identified as inhibitors of specific cytochrome P450 enzymes (e.g., CYP1A2), which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Drug Development : The compound has been utilized in developing analytical methods for quantifying drugs such as metformin in biological fluids, showcasing its relevance in pharmaceutical applications .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound TypeReference
AntimicrobialBenzoyl Thiourea DerivativesKaripcin et al., 2013
AnticancerBenzoyl Thiourea DerivativesManjula et al., 2009
Enzyme InhibitionVarious DerivativesHroch et al., 2017
GenotoxicityDrug MetabolitesResearchGate Study

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for preparing 2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with chlorinating agents. Key methods include:

  • Thionyl Chloride (SOCl₂): Refluxing 2-fluorobenzoic acid with excess SOCl₂ in toluene at 50°C for 7 hours achieves ~70% yield . Prolonged reaction times (>4 hours) with SOCl₂ and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C also yield high-purity product, confirmed by NMR .
  • Oxalyl Chloride: Using oxalyl chloride with DMF in DCM at 50°C produces orange or yellow solids, though yields are less consistent compared to SOCl₂ .
    Critical Note: Excess SOCl₂ must be removed via distillation or vacuum evaporation to avoid residual acidity, which can degrade the product .

Q. Q2. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

Methodological Answer: Purity is assessed via:

  • Gas Chromatography (GC): Quantifies the main component (≥99.0%) and limits impurities (e.g., ≤0.10% para- or meta-isomers) .
  • NMR Spectroscopy: Confirms structural integrity; absence of extraneous peaks (e.g., residual solvents or unreacted starting materials) is critical .
  • Physical Properties: Density (1.304 g/cm³), refractive index (1.5355–1.5375), and boiling point (206°C) serve as secondary purity indicators .

Advanced Research Questions

Q. Q3. How does the fluorine substituent in this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom at the ortho position enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the ortho-fluorine can reduce accessibility, requiring optimized conditions:

  • Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) stabilize transition states and improve reaction rates .
  • Catalysis: Lewis acids (e.g., FeCl₃) mitigate steric effects in amidation reactions .
    Experimental Validation: Kinetic studies comparing this compound with non-fluorinated analogs are recommended to quantify rate enhancements.

Q. Q4. What are the best practices for structural characterization of this compound derivatives using crystallography?

Methodological Answer: For crystallographic analysis:

  • Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve fluorine’s electron density, which is challenging due to its low scattering factor .
  • Refinement: Employ SHELXL for small-molecule refinement; its robust algorithms handle twinning and disorder common in halogenated compounds .
  • Validation: Cross-check bond lengths (C-F: ~1.34 Å; C-Cl: ~1.73 Å) and angles against density functional theory (DFT) calculations .

Q. Q5. How can researchers reconcile discrepancies in reported physical properties (e.g., melting point) of this compound?

Methodological Answer: Discrepancies arise from purity variations or measurement conditions:

  • Melting Point: Literature reports range from 4°C (pure liquid) to no observable melting point due to decomposition . Verify purity via GC and DSC (Differential Scanning Calorimetry) under inert atmospheres.
  • Decomposition Risk: Hydrolysis under ambient humidity generates 2-fluorobenzoic acid and HCl, altering observed properties. Always store under anhydrous conditions .

Q. Q6. What safety protocols are critical when handling this compound, given its toxicity profile?

Methodological Answer:

  • PPE: Use impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors (TLV: Not established; treat as corrosive).
  • Decomposition Products: Heating releases toxic fumes (HF, Cl₂, CO). Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Toxicity Data: Mutagenicity reported in Salmonella assays (100 µg/plate) .

Q. Q7. How do competing chlorination pathways (e.g., over-chlorination) impact the synthesis of this compound?

Methodological Answer: Over-chlorination can occur if excess SOCl₂ or high temperatures are used, leading to byproducts like polychlorinated benzoyl chlorides. Mitigation strategies:

  • Stoichiometry: Use 1.2–1.5 equivalents of SOCl₂ to minimize side reactions .
  • Temperature Control: Maintain reflux ≤50°C; higher temperatures promote decomposition .
  • Byproduct Monitoring: Track impurities via GC-MS or HPLC; retention times for dichlorinated species are typically longer .

Properties

IUPAC Name

2-fluorobenzoyl chloride
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InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
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InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F
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Molecular Formula

C7H4ClFO
Record name 2-FLUOROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID3025330
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Molecular Weight

158.56 g/mol
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Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C, Boiling point = 90-92 °C at 15 mm Hg
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Flash Point

180 °F (NTP, 1992), 180 °F
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Solubility

Decomposes (NTP, 1992)
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Density

1.304 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C
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Vapor Pressure

0.46 [mmHg]
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Color/Form

Liquid

CAS No.

393-52-2
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Melting Point

39 °F (NTP, 1992), 4 °C
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 95.4 g of 2-fluorobenzoic acid, 2-(4-(trifluoromethyl)phenylhydrazide, in 400 ml of anhydrous diethyl ether was added, portionwise, 80.0 g of phosphorous pentachloride. Upon completion of the addition, the reaction mixture was refluxed for 1 hour and then stirred at room temperature for 16 hours. In the following order, a solution of 81.3 g of phenol in 80 ml of diethyl ether, 385 ml of methanol and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. Upon standing, the reaction mixture separated into two layers. The top layer (aqueous) was extracted with diethyl ether and the extract added to the bottom layer (organic). The combined organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated to an oil. The oil was purified on a Water's Model 500 High Pressure Liquid Chromatograph using two silica gel columns and 5% ethyl acetate-hexane as the eluent. Concentration of the appropriate fractions gave 79.6 g (78.5%) of α-chloro-2-fluorobenzaldehyde, [4-(trifluoromethyl)phenyl]-hydrazone. Subsequent recrystallization from hexane gave an analytical sample, mp 48°-50°.
Quantity
95.4 g
Type
reactant
Reaction Step One
[Compound]
Name
4-(trifluoromethyl)phenylhydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
81.3 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
385 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture, under nitrogen, of 3.0 g of 2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide, 3.0 g of triphenylphosphine, and 25 ml of acetonitrile was added, dropwise, 1.6 g of carbon tetrachloride. The reaction mixture was stirred for 22 hours at ambient temperature and concentrated to an oil. Flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane afforded α-chloro-2-fluorobenzaldehyde, (2-fluorophenyl)hydrazone as an oil.
Name
2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5.2 g of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide, 64.3 g of triphenylphosphine, 500 ml of anhydrous acetonitrile and 19.3 ml of carbon tetrachloride was stirred at ambient temperature for 16 hours, concentrated in vacuo, and extracted with diethyl ether (4×200 ml). The extract was filtered and concentrated to an oil which, was flash chromatographed on silica utilizing hexane/ethyl acetate (25%) as the eluent. Concentration of the appropriate fractions yielded 47.5 g of α-chloro-2-fluorobenzaldehyde, (2-chlorophenyl)hydrazone.
Name
2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred mixture of 79.5 g of 2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide in 350 ml of diethyl ether was added, portionwise, 80.0 g of phosphorous pentachloride. Upon completion of the addition, the reaction mixture was refluxed for 1 hr and then stirred at ambient temperature for 16 hrs. In the following order, a solution of 81.3 g of phenol in 80 ml of diethyl ether, 385 ml of methanol, and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. Upon standing the reaction mixture separated into two layers. The bottom layer was collected, washed with water, and extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated to an oil. The oil was purified by flash chromatography on silica gel using 5% ethyl acetate-hexane as the eluent. Evaporation of the appropriate fractions gave 61.5 g of α-chloro-2-fluorobenzaldehyde, (4-fluorophenyl)hydrazone as an oil. Distillation gave the analytical sample bp 144°-155°.
Name
2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
81.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
385 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A mixture of 5.5 g of 2-fluorobenzoic acid, 2-phenylhydrazide, 6.0 g of PCl5 and 20 ml of diethyl ether was refluxed for 1 hour, under nitrogen, and then permitted to stand at ambient temperature for about 20 hours. In the following order, a solution of 5 g of phenol in 5 ml of diethyl ether, 30 ml of methanol, and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. The mixture was extracted with diethyl ether and the extract washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo to an oil. Purification of the oil by means of flash chromatography on silica gel utilizing hexane-ethyl acetate (5%) as the eluent, followed by recrystallization from hexane yielded 1.5 g of α-chloro-2-fluorobenzaldehyde, phenylhydrazone.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluorobenzoyl chloride
2-Fluorobenzoyl chloride
2-Fluorobenzoyl chloride
2-Fluorobenzoyl chloride

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